molecular formula C5H12BrN3 B2383147 1,3-Dimethyl-2-imino-imidazolidine hydrobromide CAS No. 77458-86-7

1,3-Dimethyl-2-imino-imidazolidine hydrobromide

Cat. No. B2383147
CAS RN: 77458-86-7
M. Wt: 194.076
InChI Key: HDWDXJNEZIGGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2-imidazolidinone (DMI) is a cyclic urea used as a high-boiling polar aprotic solvent . It is colorless and has high thermal and chemical stability .


Synthesis Analysis

DMI can be prepared from 1,2-dimethylethylenediamine by reaction with phosgene .


Molecular Structure Analysis

The molecular formula of DMI is C5H10N2O .


Chemical Reactions Analysis

DMI has excellent solvating ability for both inorganic and organic compounds . It has higher Li2O2 and Li2CO3 solubility, which depresses cathode passivation during discharge and promotes the liquid-phase redox shuttling during charge .


Physical And Chemical Properties Analysis

DMI is a liquid with a refractive index of 1.472 . It has a boiling point of 224-226 °C and is soluble in toluene and water . The density of DMI is 1.056 g/mL at 25 °C .

Scientific Research Applications

Synthesis of α-Amino Acids One significant application involves the synthesis of α-amino acids using chiral imidazolidinone-derived reagents. Guillena and Nájera (2000) demonstrated that new chiral iminic glycine reagents derived from 1,5-dimethyl-4-phenylimidazolidin-2-one could be alkylated diastereoselectively with activated alkyl halides and electrophilic olefins, leading to the synthesis of both acyclic and heterocyclic α-amino acids (Guillena & Nájera, 2000).

Synthesis of 4H-Imidazoles Mukherjee-Müller et al. (1979) explored the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles, leading to the synthesis of 4H-imidazoles. This process showcases the versatility of imidazolidine derivatives in constructing complex heterocyclic structures (Mukherjee-Müller et al., 1979).

Alkylation of γ-Butyrolactone Li, Buzon, and Castaldi (2001) reported the use of 1,3-Dimethyl 2-imidazolidinone as a promoter in the alkylation of γ-butyrolactone, significantly enhancing the reaction rate and reducing byproduct formation. This study highlights the potential of using imidazolidinone derivatives as reaction promoters in organic synthesis (Li, Buzon, & Castaldi, 2001).

Mechanism of Cyclization Reactions Angelova et al. (2007) investigated the hydrolysis of 4-imino-imidazolidin-2-ones, shedding light on the mechanisms underlying the cyclization of hydantoic acid amides to hydantoins. This research contributes to our understanding of the reactivity and transformation pathways of imidazolidinone derivatives (Angelova et al., 2007).

Orthoamide and Iminium Salt Chemistry Kantlehner, Haug, and Bauer (2012) focused on the synthesis and reactions of orthoamide derivatives of 1,3-dimethylparabanic acid, including iminium salts. Their work expands the scope of imidazolidine derivatives in synthetic organic chemistry, demonstrating their utility in generating novel compounds (Kantlehner, Haug, & Bauer, 2012).

Mechanism of Action

DMI is reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone .

Safety and Hazards

DMI is toxic in contact with skin .

Future Directions

DMI is used in a variety of applications including detergents, dyestuffs, electronic materials, and in the manufacture of polymers . It can also be used as a substitute or replacement for the carcinogenic solvent HMPA .

properties

IUPAC Name

1,3-dimethylimidazolidin-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.BrH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWDXJNEZIGGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=N)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 52.9 of cyanogen bromide in 300 ml of toluene is added dropwise in the course of 1 hour to a solution of 44.1 g (0.5 mol) of N,N'-dimethyl-ethylenediamine in 300 ml of toluene, with stirring. The reaction mixture is stirred for a further two hours at 80°. The mixture is allowed to cool to room temperature and is filtered and the residue is washed with ether. The crude 1,3-dimethyl-2-imino-imidazolidine hydrobromide obtained after drying in vacuo melts at 153°-160°.
[Compound]
Name
52.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.